molecular formula C10H15N5 B3197532 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine CAS No. 1006319-19-2

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B3197532
CAS No.: 1006319-19-2
M. Wt: 205.26 g/mol
InChI Key: IPPXEGXFUZPRBJ-UHFFFAOYSA-N
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Description

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine (CAS: 1006319-19-2) is a bis-pyrazole derivative characterized by two pyrazole rings connected via a methylene bridge. Its molecular formula is C₁₀H₁₅N₅, with a molecular weight of 205.26 g/mol and a purity of 95% . The compound features methyl substituents at the 3- and 5-positions of one pyrazole ring and a 5-methyl group on the adjacent pyrazole.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-7-4-8(2)14(12-7)6-15-9(3)5-10(11)13-15/h4-5H,6H2,1-3H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPXEGXFUZPRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CN2C(=CC(=N2)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001160219
Record name 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006319-19-2
Record name 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006319-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001160219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound has been shown to interact with enzymes such as catecholase, where it acts as a ligand, forming complexes that can catalyze the oxidation of catechol to quinone. The nature of these interactions is primarily through coordination bonds with metal ions present in the active sites of the enzymes, enhancing their catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of acetylcholinesterase, an enzyme crucial for nerve impulse transmission, leading to changes in cellular behavior and function. Additionally, the compound’s interaction with reactive oxygen species (ROS) can impact oxidative stress levels within cells, further influencing cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can form coordination complexes with metal ions, which are essential for its role as a catalyst in biochemical reactions. These interactions can lead to enzyme activation or inhibition, depending on the context, and can also result in changes in gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function, although these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance enzymatic activity and improve cellular function. At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial, beyond which it becomes harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role as a ligand in enzyme complexes allows it to influence the catalytic activity of these enzymes, thereby affecting the overall metabolic pathways. These interactions can lead to changes in the levels of specific metabolites, impacting cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its site of action, where it can interact with the relevant biomolecules and exert its effects.

Biological Activity

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine (CAS No. 1006319-19-2) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

The compound has the following chemical characteristics:

  • Molecular Formula: C10H12N4
  • Molecular Weight: 220.23 g/mol
  • IUPAC Name: 1-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methylpyrazol-3-amine

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:

  • Anticancer Properties: Compounds with pyrazole moieties have shown promising results against various cancer cell lines. For instance, studies have reported that pyrazole derivatives can induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins and promoting pro-apoptotic factors .
  • Anti-inflammatory Effects: Pyrazole compounds are known to modulate inflammatory pathways. They can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in models of disease .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity: Some studies suggest that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer progression .
  • Modulation of Apoptotic Pathways: The compound may enhance apoptosis in cancer cells by altering the expression levels of Bcl-2 family proteins and activating caspases .
  • Antimicrobial Activity: Pyrazole derivatives have also been investigated for their antimicrobial properties against various pathogens, indicating their potential as therapeutic agents in infectious diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives:

StudyFindings
Zhang et al. (2023)Reported that pyrazole compounds exhibit moderate cytotoxicity against A549 lung cancer cells with IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL .
MDPI Study (2022)Found that pyrazolo[3,4-b]pyridines demonstrated selective inhibition against CDK2 with an IC50 value of 0.36 µM, showcasing their potential as anticancer agents .
Nature Research (2023)Highlighted the anti-inflammatory properties of pyrazole derivatives by demonstrating their ability to downregulate TNF-alpha and IL-6 in vitro .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Physicochemical Properties

The following table compares the target compound with analogous pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Purity
1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine C₁₀H₁₅N₅ 205.26 1006319-19-2 3,5-dimethyl; 5-methyl 95%
1-[(3,4-Dimethoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine C₁₁H₁₂ClN₃ 221.69 925607-55-2 3,4-dimethoxyphenyl; 3,5-dimethyl 95%
1-[(2-Chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine C₁₁H₁₁Cl₂N₃ 256.14 956440-98-5 2-chlorophenyl; 5-methyl 95%
5-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine C₁₂H₁₂F₃N₃ 255.24 1004643-49-5 3-trifluoromethylphenyl; 5-methyl 95%
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine C₁₀H₁₄N₄ 202.25 N/A Pyridin-3-yl; N-ethyl N/A
Key Observations:
  • Substituent Effects: The target compound lacks aromatic or halogenated substituents (e.g., chloro, trifluoromethyl), which are present in analogues like 1-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine and 5-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine.
  • Hydrogen Bonding : The absence of methoxy or pyridyl groups in the target compound reduces its hydrogen-bonding capacity compared to derivatives like 1-[(3,4-dimethoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine and N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine .

Q & A

Basic: What are the standard synthetic routes for preparing 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine, and how are intermediates characterized?

Answer:
The compound’s synthesis typically involves multi-step protocols with regioselective alkylation and cyclization. For example:

  • Step 1 : Condensation of methylhydrazine with ketones or aldehydes to form pyrazole cores (common in pyrazole derivatives) .
  • Step 2 : Substitution at the pyrazole nitrogen using reagents like methyl iodide or chloroalkyl derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Intermediate characterization : ¹H/¹³C NMR and ESI-MS are critical for confirming regiochemistry and purity. For instance, methylene bridges (e.g., -(CH₂)-) between pyrazole rings show distinct NMR signals at δ 4.2–5.0 ppm (¹H) and 40–50 ppm (¹³C) .

Basic: How do substituent positions (e.g., 3,5-dimethyl groups) influence the compound’s spectroscopic properties?

Answer:
Substituents dictate spectral features:

  • NMR : Methyl groups at pyrazole 3- and 5-positions produce sharp singlets (δ 2.1–2.5 ppm for ¹H; δ 10–15 ppm for ¹³C). The amine group (-NH₂) at position 3 appears as a broad singlet (δ 5.5–6.0 ppm) in DMSO-d₆ .
  • MS : Molecular ion peaks (e.g., [M+H]⁺) correlate with the molecular formula (C₁₀H₁₆N₆ for this compound), while fragmentation patterns confirm stability of the methylene-linked pyrazole system .

Advanced: What strategies resolve contradictions in biological activity data for structurally similar pyrazole derivatives?

Answer:
Discrepancies often arise from:

  • Solubility variations : Substituents like methyl groups enhance lipophilicity, altering cellular uptake. Use logP calculations (e.g., XLogP3) and HPLC-based solubility assays to correlate structure-activity relationships (SAR) .
  • Assay conditions : Differences in pH or buffer systems (e.g., PBS vs. Tris-HCl) can affect amine protonation. Standardize assays using controlled pH (7.4) and validate via dose-response curves .

Advanced: How can computational methods predict the compound’s binding affinity to SOD1 mutants in neurodegenerative disease models?

Answer:

  • Docking studies : Use software like AutoDock Vina to model interactions between the pyrazole core and SOD1 mutant pockets (e.g., G93A). Focus on hydrogen bonding with amine groups and hydrophobic contacts with methyl substituents .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

Advanced: What analytical challenges arise in quantifying degradation products of this compound under environmental conditions?

Answer:

  • Degradation pathways : Photooxidation of the amine group generates nitro derivatives, which interfere with LC-MS quantification. Use deuterated internal standards (e.g., D₃-methyl labels) for accurate detection .
  • Matrix effects : Soil or water samples require SPE cleanup (C18 cartridges) to isolate the parent compound from humic acids .

Advanced: How do steric effects from 3,5-dimethyl groups impact regioselectivity in further functionalization?

Answer:

  • Electrophilic substitution : Methyl groups at positions 3 and 5 hinder electrophilic attack at adjacent carbons. Use bulky directing groups (e.g., -SO₂Ph) or microwave-assisted synthesis to enhance yields in halogenation reactions .
  • Cross-coupling : Suzuki-Miyaura reactions require Pd(OAc)₂/XPhos catalysts to overcome steric hindrance during aryl boronic acid coupling .

Methodological: What experimental designs optimize reaction yields for analogs with varied alkyl chain lengths?

Answer:

  • DoE approach : Apply a 3² factorial design to vary (i) alkyl halide chain length (C1–C5) and (ii) reaction time (12–48 hrs). Analyze yield trends via response surface methodology (RSM) .
  • Purification : Use preparative HPLC with a gradient elution (ACN/H₂O + 0.1% TFA) to separate homologs .

Methodological: How to validate the compound’s stability in long-term storage for pharmacological studies?

Answer:

  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via UPLC-PDA (λ = 254 nm) and quantify impurities against ICH guidelines (≤0.5%) .
  • Cryopreservation : Lyophilize in trehalose (1:1 w/w) to prevent amine oxidation at -80°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine
Reactant of Route 2
1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine

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